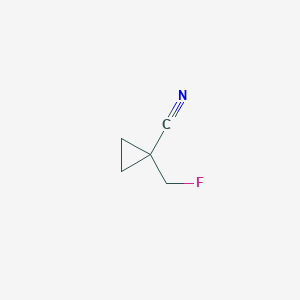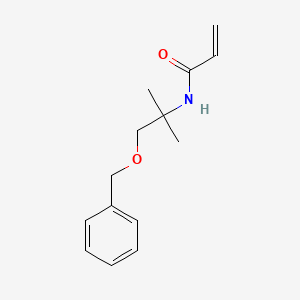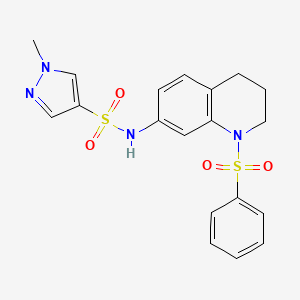
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse reactivity and applications. The structure of this molecule features a unique combination of a pyrazole ring, a quinoline moiety, and sulfonamide functional groups, making it an interesting candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step synthesis:
Starting Materials: : Common starting materials include 1H-pyrazole-4-sulfonyl chloride, 1-methyl-1H-pyrazole, and 1-phenylsulfonyl-1,2,3,4-tetrahydroquinoline.
Step 1: : Sulfonation of 1-phenylsulfonyl-1,2,3,4-tetrahydroquinoline using an appropriate sulfonating agent like chlorosulfonic acid or sulfur trioxide.
Step 2: : Coupling of the sulfonated intermediate with 1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine.
Step 3: : Final coupling with 1-methyl-1H-pyrazole using a suitable coupling reagent like N,N'-diisopropylcarbodiimide (DIC) to yield the desired product.
Industrial Production Methods
Industrially, the synthesis can be scaled up by optimizing each step for higher yield and purity, including the use of:
Efficient catalysts to speed up reactions.
Continuous flow reactors for better control over reaction conditions.
High-pressure reactors for reactions requiring elevated pressures.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, targeting the quinoline and pyrazole moieties.
Reduction: : Reduction can be performed using agents like lithium aluminum hydride or sodium borohydride, typically affecting the sulfonamide groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings and sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Triethylamine, sodium hydroxide.
Acids: : Hydrochloric acid, sulfuric acid.
Solvents: : Dimethylformamide (DMF), dichloromethane, tetrahydrofuran (THF).
Major Products
The major products formed depend on the specific reactions, but generally include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The unique structure of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to investigate enzyme interactions and as a probe for biochemical pathways due to its specific binding properties.
Medicine
Industry
Industrially, it can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action involves interactions at the molecular level, often targeting specific enzymes or receptors. For example:
Enzyme Inhibition: : The sulfonamide group can mimic the natural substrate of certain enzymes, leading to inhibition.
Receptor Binding: : The quinoline and pyrazole rings can interact with receptor sites, modulating their activity.
These interactions can activate or inhibit biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide exhibits unique properties due to the position of the sulfonamide group and the specific arrangement of functional groups, which can significantly alter its reactivity and biological activity.
This detailed overview covers the synthesis, reactions, applications, and mechanisms of this intriguing compound
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22-14-18(13-20-22)28(24,25)21-16-10-9-15-6-5-11-23(19(15)12-16)29(26,27)17-7-3-2-4-8-17/h2-4,7-10,12-14,21H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAKWONJNLKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2866497.png)
![7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)
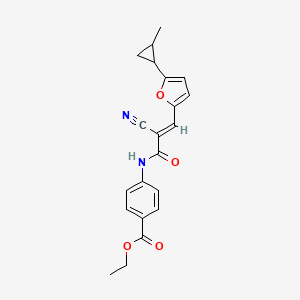
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2866507.png)
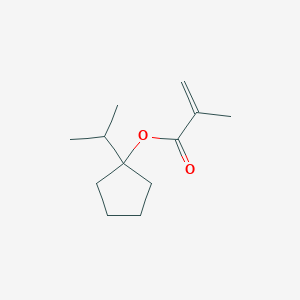
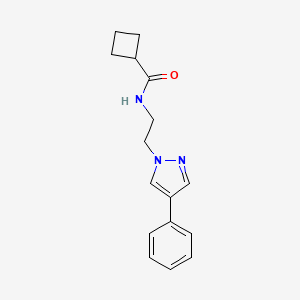
![N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2866510.png)
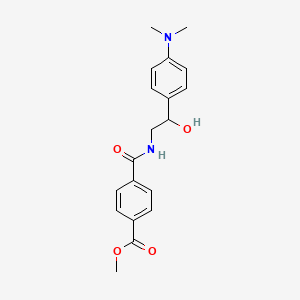
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2866513.png)

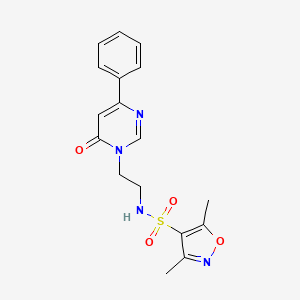
![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)
